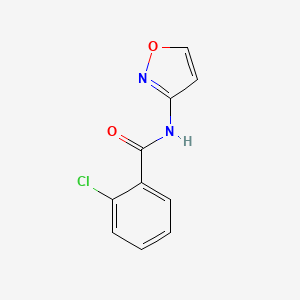
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide (BMPA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMPA is a pyridine-based compound that contains a bromine atom and a methyl group attached to a phenyl ring. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用機序
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide is not fully understood, but studies have shown that the compound can interact with metal ions and form coordination complexes. The binding of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide to metal ions can lead to changes in the electronic and structural properties of the metal ion, which can affect its reactivity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide have not been extensively studied. However, studies have shown that the compound can selectively bind to copper ions and inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine β-monooxygenase. This suggests that 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide may have potential applications in the treatment of diseases related to copper metabolism.
実験室実験の利点と制限
One of the advantages of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide is its high yield and purity during synthesis, which makes it suitable for use in various lab experiments. The compound also has a high affinity for metal ions, which makes it useful for studying metal ion interactions in biological systems.
However, one of the limitations of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide is its limited solubility in water, which can affect its use in biological systems. The compound also has a short half-life, which can affect its stability and reproducibility in experiments.
将来の方向性
There are several future directions for the study of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide. One of the areas of interest is the development of new synthetic methods for the compound that can improve its solubility and stability in biological systems. Another area of interest is the study of 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide's interactions with other metal ions and its potential applications in catalysis and sensing.
Conclusion
In conclusion, 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide is a pyridine-based compound that has gained attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide has potential applications in coordination chemistry, imaging, and sensing, and its future directions include the development of new synthetic methods and the study of its interactions with other metal ions.
合成法
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide can be synthesized using different methods. One of the methods involves the reaction of 2-bromo-4-methylphenol with pyridine-3-carboxylic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The product is then purified through recrystallization to obtain 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide in high yield and purity.
科学的研究の応用
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide has been studied for its potential applications in various fields of science. One of the areas of interest is its use as a ligand in coordination chemistry. 2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide can form coordination complexes with metal ions such as copper, nickel, and zinc, which can be used in catalysis, sensing, and imaging.
2-(2-bromo-4-methylphenoxy)-N-3-pyridinylacetamide has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. The compound has been shown to selectively bind to copper ions and emit fluorescence, which can be used for imaging and sensing applications.
特性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-4-5-13(12(15)7-10)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOTFLKJWHSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5925516 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)


![N-cyclopentyl-4-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B5782386.png)

![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)
![N-[3-(methylthio)-1,2,4-thiadiazol-5-yl]-2-biphenylcarboxamide](/img/structure/B5782421.png)

![2-{2-methoxy-4-[(6-methyl-3,4-dioxo-4,5-dihydrofuro[3,4-c]pyridin-1(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5782430.png)